H-Hyp-amc

説明

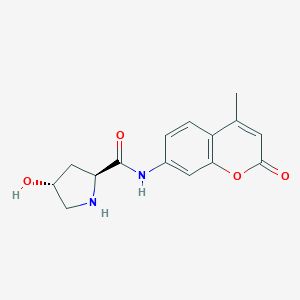

H-Hyp-amc, also known as (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, is a compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Hyp-amc involves the use of trans-4-hydroxyproline as a key intermediate. The synthetic route typically includes the hydroxylation of proline to produce trans-4-hydroxyproline, followed by coupling with 4-methyl-2-oxochromen-7-yl to form the final product . The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the hydroxylation process, as well as controlled temperature and pH to optimize the yield .

Industrial Production Methods

For industrial production, microbial fermentation is a common method used to produce trans-4-hydroxyproline, which is then converted to this compound. This process involves the use of genetically engineered Escherichia coli strains that express the necessary enzymes for hydroxylation and coupling reactions . The fermentation process is optimized by controlling the supply of nutrients, oxygen, and cofactors to maximize the production yield .

化学反応の分析

Types of Reactions

H-Hyp-amc undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

科学的研究の応用

H-Hyp-amc has a wide range of scientific research applications, including:

作用機序

The mechanism of action of H-Hyp-amc involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context in which this compound is used .

類似化合物との比較

H-Hyp-amc can be compared with other similar compounds, such as:

Trans-4-hydroxyproline: A key intermediate in the synthesis of this compound, known for its role in collagen synthesis and various biological activities.

4-methyl-2-oxochromen-7-yl derivatives: Compounds with similar chromenone moieties that exhibit various biological activities, including antioxidant and anti-inflammatory properties.

This compound is unique due to its specific combination of the pyrrolidine and chromenone moieties, which confer distinct chemical and biological properties .

生物活性

H-Hyp-amc, also known as H-Hydroxyproline-7-amido-4-methylcoumarin, is a synthetic compound widely recognized for its utility in biochemical research, particularly in studying enzyme activity and specificity. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its fluorogenic properties, which make it an effective substrate for enzymatic assays. Upon enzymatic hydrolysis, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, releasing a highly fluorescent coumarin derivative. This reaction can be quantitatively measured to assess enzymatic activity.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 273.28 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescence Emission Peak | ~460 nm |

Biological Applications

This compound has numerous applications across various scientific disciplines:

- Biochemistry : Used as a fluorogenic substrate in assays to study protease activity.

- Cell Biology : Employed in cell-based assays to monitor proteolytic processes.

- Clinical Diagnostics : Utilized to detect enzyme deficiencies or abnormalities in clinical samples.

- Pharmaceutical Research : Involved in high-throughput screening for potential enzyme inhibitors or activators.

Research Findings

Recent studies have highlighted the significance of this compound in enzyme kinetics and specificity. For instance, it has been used to investigate the activity of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases. The findings suggest that this compound can serve as a valuable tool for understanding enzyme behavior under pathological conditions.

Case Study: Prolyl Oligopeptidase Activity

A study analyzed POP activity in patients with relapsing-remitting multiple sclerosis (MS). The research demonstrated that plasma POP activity decreased with increased disability status, indicating a potential link between enzyme activity and disease progression.

- Study Findings :

Enzymatic Assays Using this compound

The enzymatic hydrolysis of this compound can be performed under physiological conditions using various proteases. The fluorescence emitted from the cleaved product allows for real-time monitoring of enzymatic reactions.

Table 2: Enzymes Tested with this compound

| Enzyme | Source | Activity Observed |

|---|---|---|

| Trypsin | Bovine pancreas | High |

| Chymotrypsin | Bovine pancreas | Moderate |

| Papain | Papaya latex | Low |

特性

IUPAC Name |

4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657587 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-43-3 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。